
N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains a thiazole ring and a furan ring . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and furan rings, as well as the phenethylamino and carboxamide groups . The orientation of these groups and the electronic properties of the atoms involved could significantly affect the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water, while the aromatic thiazole and furan rings could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Reactivity
A notable application of N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)furan-2-carboxamide and its derivatives lies in the field of synthetic chemistry. Studies have focused on the synthesis and structural analysis of these compounds. For instance, a study reported the synthesis of various thio- and furan-fused heterocycles, such as furopyranone, furopyrrolone, and thienopyrrolone derivatives, from corresponding acid derivatives (Ergun et al., 2014). Another study delved into the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting its potential for electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017). Similarly, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline were explored, showing its susceptibility to various chemical modifications (El’chaninov & Aleksandrov, 2017).
Molecular and Electronic Characterization
The molecular and electronic characterization of these compounds is another area of research. A study investigated a thiazole-based heterocyclic amide (N-(thiazol-2-yl)furan-2-carboxamide) for its antimicrobial activity, providing insights into its molecular and electronic structures through experimental and computational methods (Cakmak et al., 2022). This compound demonstrated good antimicrobial activity against various microorganisms, suggesting its potential for pharmacological and medical applications.
Biological Activities
The exploration of the biological activities of these compounds is also a significant research domain. A study examined the antimicrobial and antioxidant activities of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, providing valuable information about their potential medicinal properties (Devi et al., 2010). Another study synthesized and tested the antimicrobial activity of novel substituted thiazole-2-semicarbazides and its derivatives, expanding the understanding of their therapeutic potential (Basavarajaiah & Mruthyunjayaswamy, 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(19-9-8-13-5-2-1-3-6-13)11-14-12-25-18(20-14)21-17(23)15-7-4-10-24-15/h1-7,10,12H,8-9,11H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLNVVHKKDNOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)
![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)
![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)
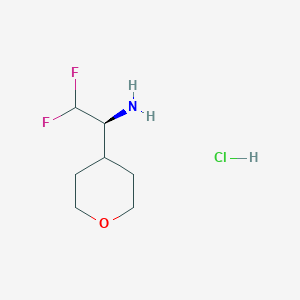
![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)
![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)
![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)
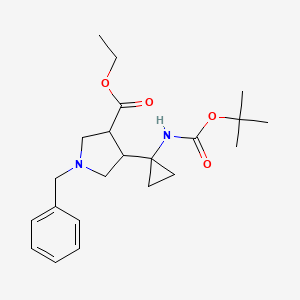
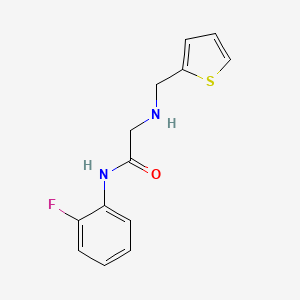
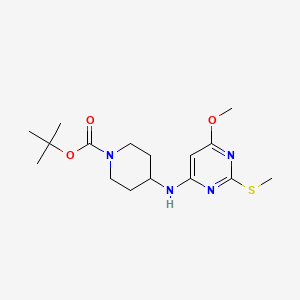

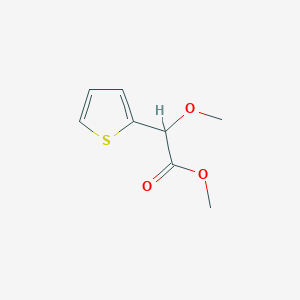
![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)